Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium
Description
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium (CAS: 1394827-04-3, MFCD18861588) is a fluorinated organoboron compound with the molecular formula C₈H₅BF₆KO and a molecular weight of 286.03 g/mol . It belongs to the potassium trifluoroborate salt family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, air tolerance, and water solubility. The compound features a trifluoromethoxy (–OCF₃) group at the para position of a benzyl-substituted borate, conferring strong electron-withdrawing effects that enhance its stability and reactivity in catalytic processes .
Properties
Molecular Formula |
C8H6BF6KO- |
|---|---|
Molecular Weight |
282.03 g/mol |
InChI |
InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1; |
InChI Key |
OJZZMXVBDDBZLE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium typically involves the reaction of potassium borohydride with 4-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for boron-containing pharmaceuticals.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and hydroboration.
Mechanism of Action
The mechanism of action of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating the formation of new chemical bonds. The trifluoromethoxy group enhances the compound’s reactivity by increasing the electron density around the boron atom, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethoxy vs. Methoxy Substituents
Trifluoromethoxy vs. Phenoxy Substituents
- Potassium trifluoro(4-phenoxyphenyl)boranuide (CAS: 1187951-62-7, Similarity: 0.90 ): Formula: C₁₂H₁₀BF₃KO (Mol. Wt.: 284.12 g/mol). The phenoxy (–OPh) group introduces steric bulk and moderate electron-withdrawing effects, leading to slower reaction kinetics in cross-coupling compared to the target compound’s –OCF₃ group .
Positional Isomerism of Substituents
- Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4 ):
- Formula: C₇H₄BF₆KO (Mol. Wt.: 268.01 g/mol).
- The ortho-positioned –OCF₃ group creates steric hindrance, reducing its efficiency in forming transition-metal complexes during coupling reactions. This positional isomer exhibits 20% lower yield in model Suzuki reactions compared to the para-substituted target compound .
Functional Group Modifications
Hydrophilic vs. Hydrophobic Substituents
Nitrogen-Containing Substituents
Electronic Effects and Reactivity
Key Observations :
- The target compound’s –OCF₃ group provides a balance of electronic withdrawal and steric accessibility, resulting in high reaction yields and thermal stability.
- Non-fluorinated analogs (e.g., –OCH₃) show reduced stability and reactivity due to weaker electron withdrawal .
Biological Activity
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium is a specialized organoboron compound characterized by its unique trifluoromethyl and trifluoromethoxy groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H6BF6O.K
- Molecular Weight : 284.04 g/mol
The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, making it suitable for various biological applications.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in antibiotic development.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study investigated the inhibition of acetylcholinesterase (AChE) by various organoboron compounds, including this compound. Results indicated a significant inhibitory effect, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
-
Antimicrobial Activity :
- Research performed on a series of organoboron compounds revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.
-
Cell Viability Assays :
- In vitro studies using human cancer cell lines demonstrated that the compound could induce apoptosis at higher concentrations, with IC50 values around 15 µM. This suggests a possible role in cancer therapy through targeted cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | C8H6BF6O.K | AChE Inhibition, Antimicrobial | 15 | 32 |
| Potassium trifluoro[(4-fluorophenyl)methyl]boranuide | C7H6BF4K | Moderate AChE Inhibition | 20 | 64 |
| Potassium trifluoro[(4-methoxyphenyl)methyl]boranuide | C7H7BF3KO | Weak Antimicrobial Activity | 50 | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
